In-Depth Technical Guide: 3-(4-Methylphenyl)-1,2,5-oxadiazole (CAS 10349-07-2) in Medicinal Chemistry
In-Depth Technical Guide: 3-(4-Methylphenyl)-1,2,5-oxadiazole (CAS 10349-07-2) in Medicinal Chemistry
Executive Summary
The compound 3-(4-Methylphenyl)-1,2,5-oxadiazole (CAS 10349-07-2), commonly referred to as 3-(p-tolyl)-1,2,5-oxadiazole or p-tolylfurazan, represents a highly specialized heterocyclic scaffold in modern drug discovery[1]. While 1,2,4- and 1,3,4-oxadiazoles are ubiquitous in pharmaceutical libraries, the 1,2,5-oxadiazole (furazan) isomer offers a distinct physicochemical profile characterized by a unique vicinal substitution pattern, an elevated dipole moment, and potent electron-withdrawing capabilities[2]. This whitepaper dissects the structural dynamics, bioisosteric utility, and synthetic protocols associated with this compound, providing a comprehensive framework for medicinal chemists and drug development professionals.
Physicochemical Profiling & Structural Dynamics
The 1,2,5-oxadiazole core balances lipophilic character with a high degree of polarization[3]. Unlike the unstable 1,2,3-oxadiazole isomer, the 1,2,5-oxadiazole ring is thermodynamically stable and acts as a rigid, planar aromatic linker[4]. The addition of the p-tolyl group at the 3-position provides a lipophilic anchor, making CAS 10349-07-2 an ideal starting material or intermediate for hit-to-lead optimization.
Table 1: Quantitative Physicochemical Data
| Property | Value |
| Chemical Name | 3-(4-Methylphenyl)-1,2,5-oxadiazole |
| Synonyms | 3-(p-Tolyl)-1,2,5-oxadiazole; p-Tolylfurazan |
| CAS Registry Number | 10349-07-2 |
| Molecular Formula | C₉H₈N₂O |
| Molecular Weight | 160.17 g/mol |
| SMILES | CC1=CC=C(C2=NON=C2)C=C1 |
| Purity Standard (Commercial) | ≥98% |
| Storage Conditions | Sealed in dry, 2-8°C |
Data sourced from commercial chemical profiling and structural databases[1].
Mechanistic Role in Drug Design (Pharmacophore & Bioisosterism)
Bioisosteric Replacement
In rational drug design, the 1,2,5-oxadiazole ring is frequently deployed as a bioisostere for amides and esters[3]. The causality behind this choice lies in the ring's ability to act as a robust hydrogen-bond acceptor (via the two nitrogen atoms) without donating hydrogen bonds, thereby improving membrane permeability and metabolic stability compared to native amide bonds. The electron-withdrawing nature of the furazan ring also modulates the pKa of adjacent functional groups, optimizing target residence time[3].
Target-Specific Applications
-
SENP2 Inhibition: 1,2,5-Oxadiazoles have been identified via structure-based virtual screening as a novel class of SUMO-specific protease 2 (SENP2) inhibitors[5]. The furazan core acts as a rigid spacer that optimally positions the lipophilic p-tolyl moiety into the enzyme's hydrophobic pocket, while the oxadiazole nitrogens engage in critical electrostatic interactions with the catalytic cleft[5].
-
COX-2 Selective Inhibition: The 3,4-diaryl-1,2,5-oxadiazole scaffold is utilized to design selective COX-2 inhibitors[6]. The p-tolyl group mimics the hydrophobic interactions of traditional coxibs, while the furazan ring provides the necessary geometry to bypass the narrower COX-1 active site[6].
Structural dynamics and receptor binding logic of the 3-(p-tolyl)-1,2,5-oxadiazole scaffold.
Synthetic Methodologies & Experimental Protocols
Mechanistic Rationale for Synthesis
Step-by-Step Protocol: Telescoped Nitrosation-Oxidative Cyclization
This protocol describes the generation of the 3-(4-methylphenyl)-1,2,5-oxadiazole core from a corresponding p-tolyl enamine precursor.
Phase 1: Nitrosation (Intermediate Generation)
-
Preparation: Dissolve 10 mmol of the p-tolyl enamine precursor in 20 mL of glacial acetic acid under an inert argon atmosphere.
-
Reagent Addition: Chill the reaction vessel to 0–5°C using an ice-water bath. Slowly add an aqueous solution of sodium nitrite (NaNO₂, 12 mmol in 5 mL H₂O) dropwise over 15 minutes to prevent thermal runaway.
-
In-Process Control (IPC): Stir for 2 hours at room temperature. Extract a 50 µL aliquot, quench with NaHCO₃, and analyze via LC-MS. Causality: You must confirm the complete disappearance of the enamine mass and the appearance of the imine-oxime intermediate [M+H]⁺ before proceeding to oxidation to prevent side-product formation.
Phase 2: Oxidative Cyclization 4. Oxidation: To the crude imine-oxime mixture, add an oxidant (e.g., PhI(OAc)₂ or a mild hypervalent iodine reagent, 11 mmol) directly into the vessel. 5. Cyclization: Heat the mixture to 60°C for 4 hours. The electron-deficient nature of the oxidized nitrogen triggers a rapid intramolecular nucleophilic attack by the oxime oxygen, closing the 1,2,5-oxadiazole ring. 6. Workup & Self-Validation: Quench the reaction with saturated aqueous Na₂S₂O₃. Extract with Ethyl Acetate (3 x 20 mL). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. 7. Purification: Purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient). Validate the final 3-(4-Methylphenyl)-1,2,5-oxadiazole product via ¹H-NMR (singlet for the methyl group at ~2.4 ppm, aromatic multiplets at 7.2-7.8 ppm) and ¹³C-NMR to confirm the distinct C=N resonances of the furazan core (~150-155 ppm).
Workflow for the synthesis of 3-(4-methylphenyl)-1,2,5-oxadiazole via nitrosation-cyclization.
References
- ChemScene.10349-07-2 | 3-(P-tolyl)-1,2,5-oxadiazole Product Specifications.
- PubMed / Journal of Medicinal Chemistry.Furazans in Medicinal Chemistry. (2021).
- Synfacts / Thieme Connect.A Novel and Safer Approach to Furazan Carboxylic Esters from Enamines. (2025).
- Journal of Chemical Information and Modeling / ACS.Identification of 1,2,5-Oxadiazoles as a New Class of SENP2 Inhibitors Using Structure Based Virtual Screening. (2014).
- Acta Pharmaceutica / SRCE.Studies in 3,4-diaryl-1,2,5-oxadiazoles and their N-oxides: Search for better COX-2 inhibitors.
Sources
- 1. chemscene.com [chemscene.com]
- 2. Furazans in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
